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molecular formula C11H15ClO3S B1338845 5-tert-Butyl-2-methoxybenzenesulfonyl chloride CAS No. 88041-83-2

5-tert-Butyl-2-methoxybenzenesulfonyl chloride

Cat. No. B1338845
M. Wt: 262.75 g/mol
InChI Key: MMKJABSTFRSIQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766241

Procedure details

25.3 g (0.1 mole) of 3-(1,1-dimethylethyl)-6-methoxybenzenesulfonyl chloride are dissolved in a little acetone and the solution is added dropwise slowly, at room temperature, to 100 ml of concentrated ammonia solution. The mixture is stirred for 30 minutes at room temperature and poured into ice water. After acidification with concentrated hydrochloric acid the product is filtered off with suction. It is recrystallized from isopropanol.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:13](Cl)(=[O:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3].[NH3:17]>CC(C)=O>[CH3:1][C:2]([C:5]1[CH:6]=[C:7]([S:13]([NH2:17])(=[O:15])=[O:14])[C:8]([O:11][CH3:12])=[CH:9][CH:10]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
25.3 g
Type
reactant
Smiles
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
N
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After acidification with concentrated hydrochloric acid the product is filtered off with suction
CUSTOM
Type
CUSTOM
Details
It is recrystallized from isopropanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C)(C)C=1C=C(C(=CC1)OC)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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